molecular formula C22H23NO3 B2358318 1'-(3-Phenylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 896334-52-4

1'-(3-Phenylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2358318
CAS No.: 896334-52-4
M. Wt: 349.43
InChI Key: CIGZUWFXSPLOTP-UHFFFAOYSA-N
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Description

“1’-(3-Phenylpropanoyl)spiro[chroman-2,4’-piperidin]-4-one” is a member of the six-membered tricyclic molecule that contains nitrogen and oxygen . In this molecule, the C 2 position on the piperidine ring is attached to the bicyclic chroman-4-one (2,3-dihydro-1-benzopyran-4-one) unit . Chromanone-based spiro compounds have garnered a great deal of attention in recent years due to their presence in biologically active naturally derived compounds, such as vitamins, alkaloids, hormones, antibiotics, glycosides, and several other products .


Synthesis Analysis

The synthesis of “1’-(3-Phenylpropanoyl)spiro[chroman-2,4’-piperidin]-4-one” involves combining privileged structures with a hydroxamic acid moiety as a zinc binding group . The synthetic derivatives were evaluated for their anti-tuberculosis (anti-TB) activity against Mycobacterium tuberculosis (Mtb) strain H37Ra .


Molecular Structure Analysis

The molecular structure of “1’-(3-Phenylpropanoyl)spiro[chroman-2,4’-piperidin]-4-one” is a fusion of a benzene nucleus with a dihydropyran . This structure relates to chromane, chromene, chromone, and chromenone .


Chemical Reactions Analysis

New spiro[chromane-2,4’-piperidine] and spiro[benzofuran-2,4’-piperidine] hydroxamic acid derivatives as HDAC inhibitors have been identified by combining privileged structures with a hydroxamic acid moiety as a zinc binding group .

Scientific Research Applications

Pharmacophore Significance

  • Spiro[chromane-2,4'-piperidine]-4(3H)-one as a Pharmacophore : This compound is recognized as an essential pharmacophore in various drugs, drug candidates, and biochemical reagents. Its synthesis and the biological relevance of its derivatives have shown significant progress, highlighting its importance in medicinal chemistry (Ghatpande et al., 2020).

Biological and Medicinal Applications

  • Antimicrobial Agents : Novel N-acyl/aroyl spiro[chromane-2,4′-piperidin]-4(3H)-one analogues have been synthesized and evaluated for anti-fungal and anti-microbial activities. These compounds have demonstrated excellent docking integrations and potent antimicrobial properties (Ghatpande et al., 2021).
  • Histone Deacetylase Inhibitors : Derivatives of spiro[chromane-2,4′-piperidine] have been developed as novel histone deacetylase (HDAC) inhibitors, showing promising antitumor activity in vivo. These compounds have been evaluated for their ability to inhibit nuclear HDACs and their antiproliferative activities in vitro (Thaler et al., 2012).
  • Acetyl-CoA Carboxylase Inhibitors : Spiro[chroman-2,4'-piperidin]-4-one derivatives have been synthesized and assessed for their in vitro acetyl-CoA carboxylase (ACC) inhibitory activity. Some of these compounds exhibit ACC inhibitory activity in the low nanomolar range, with potential implications for metabolic processes (Shinde et al., 2009).
  • GPCR 119 Agonists : A series of spiro[chromane-2,4'-piperidine] derivatives have been discovered as potent G-protein-coupled receptor 119 agonists. These compounds show promise in reducing glucose excursion in vivo, indicating potential for diabetes treatment (Koshizawa et al., 2018).

Chemical Properties and Synthesis

  • Oxidation Products : Research on chromium trioxide oxidation of related compounds provides insights into the chemical properties and potential reactions involving spiro[chroman-2,4'-piperidin]-4-one derivatives (Gatta & Settimj, 1983).

Miscellaneous Applications

  • Sigma Receptor Ligands : Spiro-joined benzofuran, isobenzofuran, and benzopyran piperidines, related to the compound , have been synthesized and evaluated as sigma ligands. These studies shed light on the structural factors governing affinity and selectivity for sigma receptors (Moltzen et al., 1995).

Mechanism of Action

Target of Action

The primary target of 1’-(3-Phenylpropanoyl)spiro[chroman-2,4’-piperidin]-4-one is Tryptase alpha/beta-1 . Tryptase is a type of protease enzyme that plays a crucial role in inflammatory responses in the human body.

Mode of Action

It is known to interact with its target, tryptase alpha/beta-1 . The interaction between the compound and its target may lead to changes in the function of the enzyme, potentially modulating the inflammatory response.

Biochemical Analysis

Biochemical Properties

It’s structurally similar to other spiro compounds which have been found to inhibit microtubule assembly . It’s plausible that 1’-(3-Phenylpropanoyl)spiro[chroman-2,4’-piperidin]-4-one may interact with enzymes, proteins, and other biomolecules in a similar manner.

Molecular Mechanism

It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name

1'-(3-phenylpropanoyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3/c24-19-16-22(26-20-9-5-4-8-18(19)20)12-14-23(15-13-22)21(25)11-10-17-6-2-1-3-7-17/h1-9H,10-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGZUWFXSPLOTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)CCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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